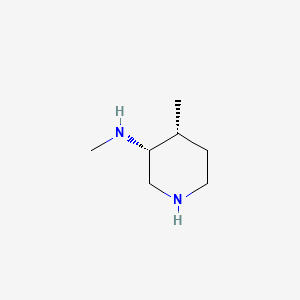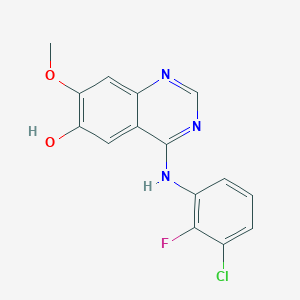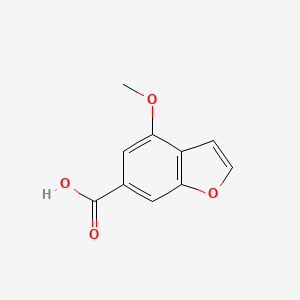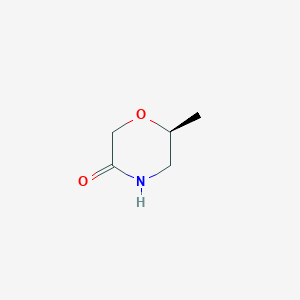
(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride
Descripción general
Descripción
(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride, also known as MPHC, is a chiral building block that has gained significant attention in the field of organic synthesis. It is a white crystalline powder that is soluble in water and organic solvents. MPHC is widely used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. The aim of
Aplicaciones Científicas De Investigación
Pharmacological Profiles of R-96544 : Ogawa et al. (2002) examined the pharmacology of R-96544, a novel 5-HT(2A) receptor antagonist, which is the active form of R-102444. This compound showed potent and competitive 5-HT(2A)-selective activity and inhibited platelet aggregation induced by serotonin in various species. Intravenous administration of R-96544 significantly inhibited ex vivo platelet aggregation in rabbits, showcasing its potential as an antithrombotic agent (Ogawa et al., 2002).
Oxygenated Tryptamines with LSD-like Activity : Gerasimov et al. (1999) synthesized and analyzed the enantiomers of 3-(N-methylpyrrolidin-2-ylmethyl)-5-methoxyindole and related compounds. These were evaluated for their affinity for the 5-HT(2A) receptor and hallucinogen-like behavioral properties. The results indicated stereochemical preference and suggested potential LSD-like psychopharmacology in humans (Gerasimov et al., 1999).
Optimization of VLA-4 Antagonist for In Vivo Efficacy : Setoguchi et al. (2013) worked on optimizing the VLA-4 antagonist with pyrrolidine ring substituents to improve in vivo efficacy while maintaining good aqueous solubility. This led to the identification of a zwitterionic compound that showed significant effects in a murine asthma model and had good oral bioavailability (Setoguchi et al., 2013).
Synthesis of 3-Amino-2-methylpyrrolidines : D'hooghe et al. (2009) described a novel protocol for preparing 3-amino-2-methylpyrrolidines. This involved reductive ring closure and O-deprotection leading to the formation of 3-azidopyrrolidines and their subsequent reduction. This process provided a formal synthesis route for antipsychotic emonapride (D'hooghe et al., 2009).
Capillary Electrophoresis Method for Determining N-methylpyrrolidine : Prasanna et al. (2010) developed and validated a new capillary electrophoresis method for determining N-methylpyrrolidine in cefepime for injection. This method was found to be simple, efficient, and rapid, suitable for routine analysis in the pharmaceutical industry (Prasanna et al., 2010).
Propiedades
IUPAC Name |
(3S,5S)-5-methylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-2-5(7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSDRILWPNPXQJ-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717656 | |
| Record name | (3S,5S)-5-Methylpyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1107658-77-4 | |
| Record name | 3-Pyrrolidinol, 5-methyl-, hydrochloride (1:1), (3S,5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107658-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,5S)-5-Methylpyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol](/img/structure/B1426165.png)

![1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine](/img/structure/B1426167.png)





